molecular formula C10H13F2NO B13246972 2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13246972
M. Wt: 201.21 g/mol
InChI Key: SAKOMJSQMTYHKJ-UHFFFAOYSA-N
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Description

2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol This compound is characterized by the presence of a difluorophenyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,6-difluorobenzylamine with an appropriate epoxide or halohydrin under basic conditions. One common method involves the use of sodium hydroxide as a base to facilitate the nucleophilic attack of the amine on the epoxide, resulting in the formation of the desired amino alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the amino alcohol structure allows for hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms in the 2,6-positions may enhance its stability and binding affinity compared to other similar compounds .

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13F2NO/c1-7(6-14)13-5-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI Key

SAKOMJSQMTYHKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=CC=C1F)F

Origin of Product

United States

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